![molecular formula C25H18N4O5 B3002844 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one CAS No. 1291852-92-0](/img/structure/B3002844.png)

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

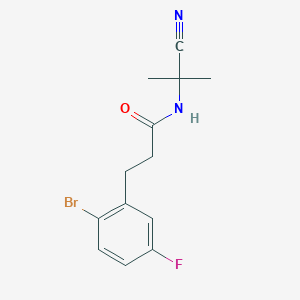

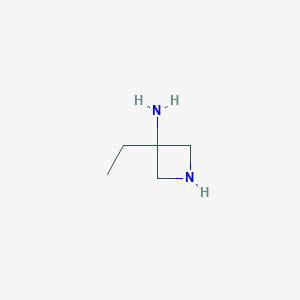

The compound "4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one" is a multifaceted molecule that incorporates several heterocyclic structures, including a phthalazinone core, an oxadiazole ring, and a benzodioxole moiety. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of related phthalazinone derivatives often begins with precursors like phthalic anhydride or phthalide. For instance, a series of 2-substituted phthalazin-1(2H)-one derivatives were synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride . Another approach involved using (Z)-3-benzylidene phthalide as a precursor to synthesize 1,3,4-oxadiazole derivatives . These methods typically involve multiple steps, including cyclization reactions and substitutions, to introduce various functional groups into the phthalazinone scaffold.

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is characterized by spectral data, including proton and carbon nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectroscopy . The presence of the 1,3,4-oxadiazole ring and other substituents like the benzodioxole group can significantly influence the molecule's electronic distribution and, consequently, its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions depending on the functional groups present. For example, the oxadiazole ring can be formed through cyclization of hydrazones . The reactivity of these compounds can be further modified by introducing different substituents, which can be achieved through reactions like nucleophilic substitutions or condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives are influenced by their heterocyclic structures. These compounds often exhibit significant antimicrobial activity , and their interactions with biological targets can be studied through computational docking analysis . The presence of different substituents can also affect the compound's solubility, stability, and overall pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research into phthalazinone derivatives, including those similar to the chemical , focuses on their synthesis and spectral characterization. This is crucial for understanding their potential applications in various fields. One study reported the synthesis of phthalazinone derivatives through reactions involving readily obtainable starting materials, illustrating the diversity of chemical pathways available for creating such compounds (Mahmoud et al., 2012).

Antimicrobial Activity

- A significant area of research is the antimicrobial activity of phthalazinone derivatives. Various studies have synthesized new derivatives and tested them against multiple microbial strains. For instance, some studies found that certain phthalazinone derivatives exhibit antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (El-Hashash et al., 2012); (Sridhara et al., 2010).

Crystal Structure Analysis

- Understanding the crystal structures of phthalazinone derivatives is another area of interest. This includes studying their conformation, intermolecular interactions, and the impact on their physical and chemical properties. Research in this area provides valuable insights into the molecular structure, which is important for applications in material science and pharmaceuticals (Kumara et al., 2017).

Nematocidal Activity

- Nematocidal activity of certain oxadiazole derivatives, which are structurally related to the compound , has been explored. This research is vital for agriculture, as it can lead to the development of new pesticides or soil treatments to control nematode infestations (Liu et al., 2022).

Anticancer Potential

- Studies have also been conducted on the anticancer properties of similar compounds. These investigations are crucial in the search for new anticancer drugs, offering potential therapeutic applications against various cancer types (Ravinaik et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O5/c1-2-31-17-10-8-16(9-11-17)29-25(30)19-6-4-3-5-18(19)22(27-29)24-26-23(28-34-24)15-7-12-20-21(13-15)33-14-32-20/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDNOYBVPNSVTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-({(1E)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}amino)-7-(2-methoxyethyl)-3-me thyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3002765.png)

![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3002778.png)

![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)